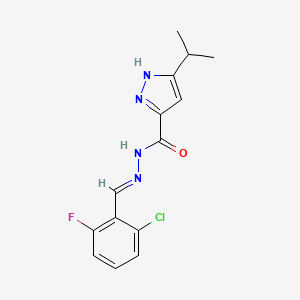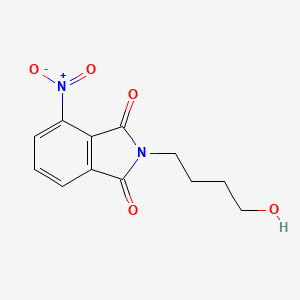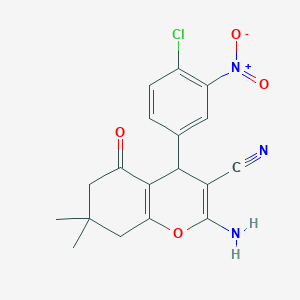
N'-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Chlor-6-fluorbenzyliden)-3-Isopropyl-1H-pyrazol-5-carbohydrazid ist eine chemische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung gehört zur Klasse der Hydrazide, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie bekannt sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-(2-Chlor-6-fluorbenzyliden)-3-Isopropyl-1H-pyrazol-5-carbohydrazid beinhaltet typischerweise die Kondensation von 2-Chlor-6-fluorbenzaldehyd mit 3-Isopropyl-1H-pyrazol-5-carbohydrazid unter sauren oder basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Gemisch wird mehrere Stunden unter Rückfluss erhitzt, um eine vollständige Reaktion zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie verwendet, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N’-(2-Chlor-6-fluorbenzyliden)-3-Isopropyl-1H-pyrazol-5-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chlor- oder Fluoratome durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Nukleophile wie Amine, Thiole und Halogenide.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate der ursprünglichen Verbindung.
Reduktion: Reduzierte Formen der Verbindung mit veränderten funktionellen Gruppen.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die die Chlor- oder Fluoratome ersetzen.
Wissenschaftliche Forschungsanwendungen
N’-(2-Chlor-6-fluorbenzyliden)-3-Isopropyl-1H-pyrazol-5-carbohydrazid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antifungizider und Antikrebsaktivitäten.
Medizin: Auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente und Behandlungen.
Industrie: Bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N’-(2-Chlor-6-fluorbenzyliden)-3-Isopropyl-1H-pyrazol-5-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wissenschaftliche Forschungsanwendungen
N’-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(2-Chloro-6-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N’-(2-Chlor-6-fluorbenzyliden)-2-Furohydrazid
- N’-(2-Chlor-6-fluorbenzyliden)Nikotinohydrazid
- N’-(2-Chlor-6-fluorbenzyliden)-4-Methylbenzolsulfonohydrazid
Einzigartigkeit
N’-(2-Chlor-6-fluorbenzyliden)-3-Isopropyl-1H-pyrazol-5-carbohydrazid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Kombination aus einem Pyrazolring mit einer Hydrazidgruppe und das Vorhandensein von Chlor- und Fluorsubstituenten machen es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C14H14ClFN4O |
|---|---|
Molekulargewicht |
308.74 g/mol |
IUPAC-Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14ClFN4O/c1-8(2)12-6-13(19-18-12)14(21)20-17-7-9-10(15)4-3-5-11(9)16/h3-8H,1-2H3,(H,18,19)(H,20,21)/b17-7+ |
InChI-Schlüssel |
IXISXHNSJQZUKJ-REZTVBANSA-N |
Isomerische SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F |
Kanonische SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=C(C=CC=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671532.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11671533.png)

![N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11671536.png)
![2-ethoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzoate](/img/structure/B11671539.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11671563.png)
![N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11671566.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11671576.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11671577.png)
![(5Z)-3-benzyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671580.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671582.png)

![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)
![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)
